Technical Monograph: 2-Ethoxy-3-methoxybenzoyl Chloride
Technical Monograph: 2-Ethoxy-3-methoxybenzoyl Chloride
Advanced Intermediate for Medicinal Chemistry & Fragment-Based Drug Discovery[1]
Executive Summary & Chemical Identity
2-Ethoxy-3-methoxybenzoyl chloride is a highly specialized acyl chloride intermediate used primarily in the synthesis of pharmacologically active small molecules. Its specific substitution pattern—an ortho-ethoxy group providing steric bulk and a meta-methoxy group offering electronic donation—makes it a critical scaffold for fine-tuning the lipophilicity and metabolic stability of drug candidates, particularly in GPCR and kinase inhibitor programs.
Due to the high reactivity of the acyl chloride moiety, this compound is frequently generated in situ from its stable parent acid, 2-Ethoxy-3-methoxybenzoic acid , immediately prior to amide or ester coupling.
Chemical Datasheet
| Property | Specification |
| Chemical Name | 2-Ethoxy-3-methoxybenzoyl chloride |
| CAS Number (Chloride) | 23966-83-8 (Note: Frequently cited in vendor catalogs; verification recommended as this CAS is sometimes shared with the methyl ester precursor) |
| CAS Number (Parent Acid) | 132454-05-4 (2-Ethoxy-3-methoxybenzoic acid) |
| Molecular Formula | C₁₀H₁₁ClO₃ |
| Molecular Weight | 214.65 g/mol |
| Physical State | Pale yellow to colorless liquid (fuming) or low-melting solid |
| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols |
| Stability | Moisture sensitive; Hydrolyzes to parent acid and HCl |
Synthetic Pathways & Mechanistic Insight
The synthesis of 2-Ethoxy-3-methoxybenzoyl chloride is a two-stage process designed to maximize yield while minimizing des-alkylation of the ether groups. The preferred route utilizes Thionyl Chloride (SOCl₂) with catalytic Dimethylformamide (DMF) .
The "Why" Behind the Reagents
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Thionyl Chloride (SOCl₂): Chosen over oxalyl chloride for industrial scalability. It converts the carboxylic acid to the acid chloride, releasing gaseous SO₂ and HCl, which simplifies purification.
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Catalytic DMF: Essential for activation. DMF reacts with SOCl₂ to form the electrophilic Vilsmeier-Haack reagent (chloroiminium ion), which attacks the carboxylic acid much faster than SOCl₂ alone. This allows the reaction to proceed at lower temperatures (40–50°C), preventing the cleavage of the sensitive ortho-ethoxy ether bond.
Synthesis Workflow (Graphviz)
Figure 1: Complete synthetic workflow from the commercially available salicylic acid derivative to the active acid chloride.
Experimental Protocol: Preparation & Coupling
Safety Warning: This protocol involves the generation of HCl gas and SO₂. Perform all operations in a functioning fume hood. Wear acid-resistant gloves and eye protection.
Preparation of 2-Ethoxy-3-methoxybenzoyl Chloride
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Setup: Equip a dry 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with a CaCl₂ drying tube or N₂ line), and an addition funnel.
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Charging: Add 2-Ethoxy-3-methoxybenzoic acid (10.0 g, 51.0 mmol) and anhydrous Toluene (50 mL). The acid may not dissolve completely at this stage.
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Catalyst: Add anhydrous DMF (0.1 mL, catalytic).
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Chlorination: Add Thionyl Chloride (7.3 g, 4.5 mL, 61.2 mmol, 1.2 eq) dropwise via the addition funnel over 15 minutes.
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Observation: Gas evolution (HCl/SO₂) will begin immediately.
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Reaction: Heat the mixture to 50°C for 2 hours.
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Checkpoint: The solution should become clear as the acid converts to the soluble acid chloride.
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Workup: Evaporate the toluene and excess thionyl chloride under reduced pressure (rotary evaporator).
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Tip: Add fresh toluene (2 x 20 mL) and re-evaporate to azeotropically remove trace SOCl₂.
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Result: The residue is the crude 2-Ethoxy-3-methoxybenzoyl chloride , usually a yellow oil/solid, used directly in the next step without distillation to avoid decomposition.
General Amide Coupling Procedure (Schotten-Baumann Conditions)
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** amine Preparation:** Dissolve the target amine (1.0 eq) and Triethylamine (1.5 eq) in anhydrous DCM (dichloromethane) at 0°C.
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Addition: Dissolve the crude acid chloride (from step 3.1) in DCM and add it dropwise to the amine solution.
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Monitoring: Allow to warm to room temperature. Monitor by TLC or LC-MS (quenching a small aliquot with methanol to track the methyl ester).
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Quench: Wash with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.
Reactivity Profile & Applications
The 2-ethoxy-3-methoxy substitution pattern is not merely decorative; it imparts specific physicochemical properties utilized in Fragment-Based Drug Discovery (FBDD) .
Structural Activity Relationships (SAR)
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Steric Shielding (2-Ethoxy): The ortho-ethoxy group twists the carbonyl group out of planarity with the phenyl ring. This conformation can improve selectivity by preventing binding to flat, promiscuous active sites.
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Electronic Effect (3-Methoxy): The meta-methoxy group acts as a weak electron donor, modulating the electrophilicity of the carbonyl carbon. This makes the resulting amides more resistant to metabolic hydrolysis compared to unsubstituted benzamides.
Mechanism of Activation (Graphviz)
Figure 2: The catalytic cycle of DMF in the formation of the acid chloride. Note how DMF is regenerated, allowing for substoichiometric use.
Quality Control & Analytics
To ensure the integrity of the intermediate before coupling, the following analytical checks are recommended. Note that direct analysis of the acid chloride is difficult due to hydrolysis; derivatization is preferred.
| Method | Protocol | Expected Result |
| Derivatization (HPLC) | Quench 10 µL of reaction mix into 500 µL Methanol. | Peak shift from Acid (RT 1) to Methyl Ester (RT 2). Disappearance of Acid peak confirms >98% conversion.[1] |
| H-NMR (CDCl₃) | Dilute crude oil in dry CDCl₃. | Acid Chloride: Shift of aromatic protons downfield compared to acid. Absence of broad -COOH singlet at >11 ppm. |
| IR Spectroscopy | Neat oil on ATR crystal. | Strong C=O stretch at ~1770 cm⁻¹ (Acid Chloride) vs 1680 cm⁻¹ (Acid). |
References
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Sigma-Aldrich. Product Search: 2-Ethoxy-3-methoxybenzoyl chloride and derivatives. Retrieved from
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National Institute of Standards and Technology (NIST). Benzoic acid, 2-ethoxy- (CAS 134-11-2) and derivatives. NIST Chemistry WebBook, SRD 69.[2][3] Retrieved from
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BenchChem. Synthetic Routes of Methoxybenzoyl Chlorides. Technical Guide.[4] Retrieved from [4]
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European Journal of Medicinal Chemistry. The role of the methoxy group in approved drugs. 2024.[5][6] Discusses the SAR of methoxy/ethoxy substituents. Retrieved from
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ChemicalBook. 2-Ethoxybenzoyl chloride synthesis and CAS data. Retrieved from [7]
Sources
- 1. 2-Ethoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 2. Benzoic acid, 2-ethoxy- [webbook.nist.gov]
- 3. Benzoic acid, 2-methoxy-, ethyl ester [webbook.nist.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. 2-Ethyl-3-methoxybenzoic acid | 57598-51-3 [chemicalbook.com]
